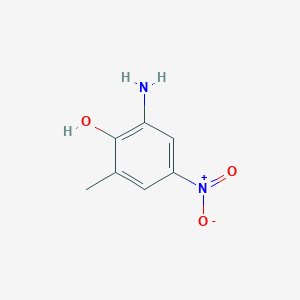

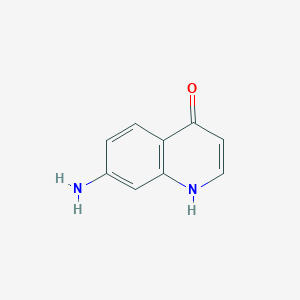

7-Aminoquinolin-4-ol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

7-Aminoquinolin-4-ol derivatives are a class of compounds that have been extensively studied for their potential therapeutic applications. These compounds are structurally related to chloroquine, a well-known antimalarial drug, and have shown a wide range of biological activities, including antimalarial, antiviral, anti-tuberculosis, and anti-inflammatory properties .

Synthesis Analysis

The synthesis of 7-aminoquinoline derivatives often involves the reaction of 4-chloro-7-substituted-quinolines with various amines. For instance, a series of 4-aminoquinoline derivatives were synthesized and confirmed by NMR and FAB-MS spectral and elemental analyses . Another approach includes the synthesis of 7-chloro-N-(heteroaryl)-methyl-4-aminoquinoline and 7-chloro-N-(heteroaryl)-4-aminoquinoline, which were tested for their antimalarial activity . Additionally, cyclization reactions have been employed to synthesize related compounds, such as 5-amino-4,7-dimethoxy-11H-indeno-[1,2-c]isoquinolin-11-one .

Molecular Structure Analysis

The molecular structure of 7-aminoquinolin-4-ol derivatives is crucial for their biological activity. The presence of different substituents at the 7-position and the nature of the side chains significantly affect their activity. For example, 7-iodo- and 7-bromo-derivatives with diaminoalkane side chains showed comparable activity to 7-chloro-derivatives against chloroquine-susceptible and -resistant Plasmodium falciparum . The presence of an acidic hydrogen on the 7-aminosulfonyl group was also found to be important for the selectivity of certain inhibitors .

Chemical Reactions Analysis

The chemical reactivity of 7-aminoquinolin-4-ol derivatives is influenced by the substituents present on the quinoline nucleus. For instance, the introduction of a methylenic group as a spacer between the 4-aminoquinoline and a heterocyclic ring was found to enhance the antimalarial activity of these compounds . Moreover, the amino-imino tautomerism of the 4-aminoquinoline moiety was considered in the development of hologram quantitative structure–activity relationship (HQSAR) models, which helped in understanding the structure-activity relationships .

Physical and Chemical Properties Analysis

The physical and chemical properties of 7-aminoquinolin-4-ol derivatives, such as solubility, are critical for their biological activity and pharmacokinetic profile. Poor solubility can hinder the evaluation of biological activity, as seen in the case of certain compounds in anti-tuberculosis trials . The cytotoxicity of these compounds is also an important consideration, as it determines their potential as therapeutic agents. For example, certain 4-aminoquinoline derivatives showed potent cytotoxic effects on human breast tumor cell lines .

Applications De Recherche Scientifique

Anti-Nociceptive and Anti-Inflammatory Activity

- A study by (Santos et al., 2015) explored the synthesis of 4-aminoquinoline derivatives, including those with similar structures to 7-Aminoquinolin-4-ol, and evaluated their anti-nociceptive and anti-inflammatory activities.

Cytotoxicity and Anticancer Potential

- Research by (Zhang et al., 2007) investigated 4-aminoquinoline derivatives for their cytotoxic effects on human breast tumor cell lines, suggesting potential applications in cancer treatment.

Antimalarial Activity and Mechanism

- A study by (Egan et al., 2000) examined the structure-function relationships in aminoquinolines, including their role in inhibiting beta-hematin formation and antimalarial activity.

Antituberculosis Activity

- The work of (Bispo et al., 2017) synthesized and evaluated 7-chloro-4-aminoquinolines against Mycobacterium tuberculosis, indicating the compound's potential in tuberculosis treatment.

Antileishmanial Activity

- A study by (Konstantinović et al., 2018) detailed the analysis of 4-aminoquinoline-based compounds for antileishmanial drug development.

Antibacterial and Antitubercular Agents

- Research by (Alegaon et al., 2020) focused on synthesizing 7-chloro-4-aminoquinoline derivatives as antitubercular agents.

Orientations Futures

7-Aminoquinolin-4-ol has potential significance in scientific research and industry. Its derivatives have shown promising results in antimalarial activity and cancer cell growth inhibition . These findings suggest that 7-Aminoquinolin-4-ol and its derivatives could be promising candidates for further study.

Propriétés

IUPAC Name |

7-amino-1H-quinolin-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O/c10-6-1-2-7-8(5-6)11-4-3-9(7)12/h1-5H,10H2,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPWFHAGOHIYPPS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1N)NC=CC2=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00434068 |

Source

|

| Record name | 7-Aminoquinolin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00434068 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Aminoquinolin-4-ol | |

CAS RN |

1027189-62-3 |

Source

|

| Record name | 7-Aminoquinolin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00434068 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.